Cellular Potency: AM-9635 vs. Closest Analog AM-8508 in PI3Kδ-Dependent pAKT Inhibition
In a direct head-to-head comparison within the same study, AM-9635 demonstrated a cellular pAKT IC50 of 4.2 nM, which is marginally more potent than its closest structural analog AM-8508 (IC50 = 4.6 nM) [1].
| Evidence Dimension | Cellular potency: Inhibition of PI3Kδ-dependent AKT phosphorylation (pAKT) |
|---|---|
| Target Compound Data | IC50 = 4.2 nM |
| Comparator Or Baseline | AM-8508: IC50 = 4.6 nM |
| Quantified Difference | AM-9635 is 1.1-fold more potent (approx. 8.7% lower IC50) |
| Conditions | In vitro cell-based assay using PI3Kδ-dependent B cell receptor (BCR)-mediated AKT phosphorylation |
Why This Matters
This direct comparative data confirms that AM-9635 offers at least equivalent, if not slightly superior, cellular potency to its lead analog, validating its selection for assays where maximal PI3Kδ pathway suppression is critical.
- [1] Shin, Y., Suchomel, J., Cardozo, M., Duquette, J., He, X., Henne, K., ... & Medina, J.C. (2016). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 59(1), 431-447. DOI: 10.1021/acs.jmedchem.5b01651. View Source
